molecular formula C8H4F2 B1335852 1-Ethynyl-2,4-difluorobenzene CAS No. 302912-34-1

1-Ethynyl-2,4-difluorobenzene

Cat. No.: B1335852
CAS No.: 302912-34-1
M. Wt: 138.11 g/mol
InChI Key: HRUJQXRGWQWYDH-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4-difluorobenzene is an organic compound with the molecular formula C8H4F2 . It is characterized by the presence of an ethynyl group (–C≡CH) attached to a benzene ring substituted with two fluorine atoms at the 2 and 4 positions. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties .

Mechanism of Action

Target of Action

It is known that the compound is an alkyne bearing fluoro group in the phenyl ring . This suggests that it may interact with a variety of biological targets, particularly those that have affinity for aromatic compounds.

Mode of Action

It is known that the compound can participate in cross-coupling reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

1-Ethynyl-2,4-difluorobenzene may be used to synthesize sulfonated poly(arylene ether)s containing this compound and 4-[Trifluorovinyl(oxy)]phenol This suggests that the compound may affect biochemical pathways related to the synthesis and degradation of these polymers

Result of Action

Given its potential to participate in cross-coupling reactions , it may cause structural changes in its targets that alter their function. These changes could have a variety of downstream effects, depending on the specific targets and the context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures Additionally, the compound’s efficacy may be influenced by the pH, ionic strength, and presence of other compounds in its environment

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-difluorobenzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide (such as 2,4-difluoroiodobenzene) is coupled with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, often in the presence of a base like triethylamine, and at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Ethynyl-4-fluorobenzene
  • 4-Ethynylanisole
  • 4-Ethynyl-α,α,α-trifluorotoluene
  • Phenylacetylene
  • 4-Ethynyltoluene
  • 1-Ethynyl-4-nitrobenzene
  • 1-Ethynyl-3,5-difluorobenzene
  • 1-Ethynyl-3-fluorobenzene

Uniqueness: 1-Ethynyl-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. The presence of two fluorine atoms enhances the compound’s electron-withdrawing properties, making it distinct from other ethynyl-substituted benzenes .

Properties

IUPAC Name

1-ethynyl-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUJQXRGWQWYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407953
Record name 1-Ethynyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-34-1
Record name 1-Ethynyl-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-2,4-difluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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